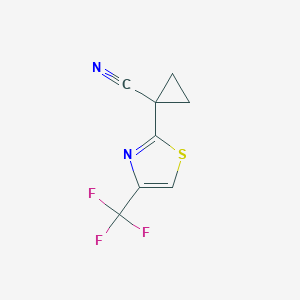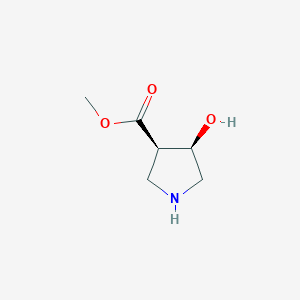
(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. It is often used as an intermediate in the synthesis of bioactive molecules and has applications in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the use of asymmetric 1,3-dipolar cycloaddition reactions. In this method, the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, reacts with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product . The reaction is typically carried out under controlled conditions to ensure high stereoselectivity and yield.
Industrial Production Methods
For large-scale production, the synthesis of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate can be optimized by using efficient procedures such as crystallization to separate diastereomers and subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation . These methods allow for the production of the compound in significant quantities while maintaining high purity and stereochemical integrity.
化学反应分析
Types of Reactions
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved in its mechanism of action include enzyme-substrate interactions and receptor-ligand binding .
相似化合物的比较
Similar Compounds
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its similar compounds. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in scientific research.
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
methyl (3R,4R)-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI 键 |
HBMQZGBGMKXGBN-UHNVWZDZSA-N |
手性 SMILES |
COC(=O)[C@@H]1CNC[C@@H]1O |
规范 SMILES |
COC(=O)C1CNCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



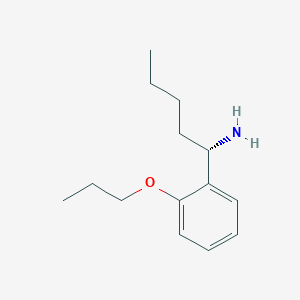

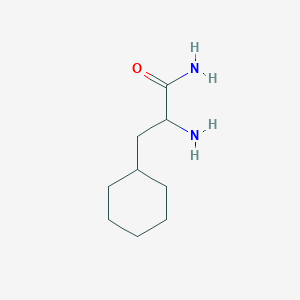
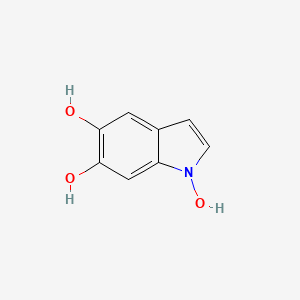
![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
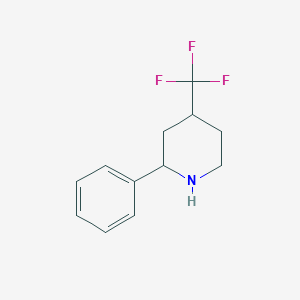
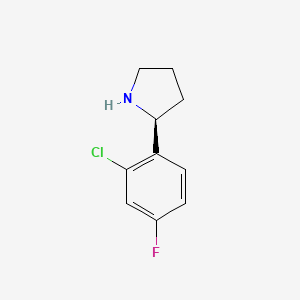
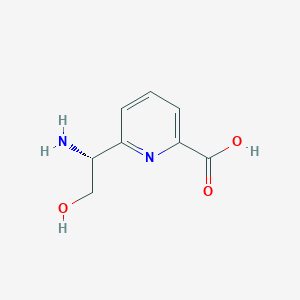
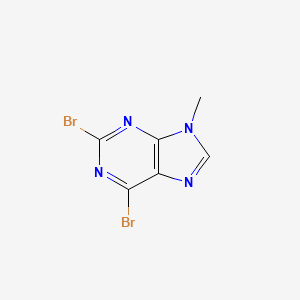
![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13036712.png)
